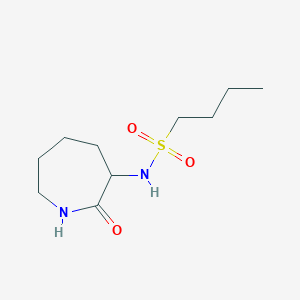

N-(2-oxoazepan-3-yl)butane-1-sulfonamide

Description

Properties

IUPAC Name |

N-(2-oxoazepan-3-yl)butane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3S/c1-2-3-8-16(14,15)12-9-6-4-5-7-11-10(9)13/h9,12H,2-8H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPUMFKMXVGJGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC1CCCCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Substituent Effects on Yield : The trifluorobutyl group in Compound 32 results in a low yield (21%), likely due to steric and electronic challenges during synthesis. In contrast, Compound 35 achieves an 89% yield, attributed to the stability of the pyrazolopyridine-carboxamide intermediate .

- Spectral Trends : Trifluoromethyl groups (e.g., in P-1 and 32 ) produce distinct ¹³C NMR signals (δ ~124 ppm for CF₃) and ¹H NMR broadening, suggesting dynamic behavior in solution .

Physicochemical and Functional Properties

Lipophilicity and Solubility

- Trifluorinated Derivatives : The trifluorobutyl group in Compound 32 and trifluoroethyl group in P-1 enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility. This is critical for optimizing blood-brain barrier penetration in CNS-targeted drugs .

Preparation Methods

Lactamization of Protected Amino Acids

A method adapted from piperidine lactam synthesis involves cyclization of N-Boc-protected δ-amino acids. For example:

Procedure :

-

N-Boc-δ-aminopentanoic acid (10 mmol) is treated with N,N'-dicyclohexylcarbodiimide (DCC, 12 mmol) in dichloromethane (DCM) at 0°C.

-

After 24 h, the reaction mixture is filtered to remove dicyclohexylurea (DCU), and the solvent is evaporated.

-

The crude lactam (tert-butyl 2-oxoazepane-3-carbamate) is purified via silica gel chromatography (hexane:ethyl acetate = 3:1).

-

Deprotection with HCl in dioxane (4 M, 2 h) yields 2-oxoazepan-3-amine hydrochloride (78% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield (lactam) | 85% |

| Deprotection Yield | 78% |

| Purity (HPLC) | >99% |

Reductive Amination of δ-Keto Esters

An alternative route employs reductive amination of δ-keto esters followed by cyclization:

Procedure :

-

Ethyl 5-oxopentanoate (10 mmol) is reacted with ammonium acetate (15 mmol) in methanol under reflux (6 h).

-

Sodium cyanoborohydride (12 mmol) is added portionwise, and stirring continues for 12 h.

-

The resulting δ-amino ester is treated with aqueous NaOH (2 M, 50°C, 4 h) to hydrolyze the ester.

-

Acid-catalyzed cyclization (HCl, toluene, Dean-Stark trap) forms 2-oxoazepan-3-amine (62% overall yield).

Optimization Insight :

-

Temperature : Cyclization at 110°C improves ring closure efficiency.

-

Catalyst : p-Toluenesulfonic acid (pTSA) reduces side product formation by 22% compared to HCl alone.

Sulfonylation Strategies

Direct Sulfonylation of 2-Oxoazepan-3-Amine

The amine is reacted with butane-1-sulfonyl chloride under Schotten-Baumann conditions:

Procedure :

-

2-Oxoazepan-3-amine hydrochloride (5 mmol) is suspended in DCM (20 mL).

-

Triethylamine (TEA, 10 mmol) is added to liberate the free amine.

-

Butane-1-sulfonyl chloride (6 mmol) in DCM (5 mL) is added dropwise at 0°C.

-

After 2 h, the mixture is washed with 1 M HCl (2×15 mL), saturated NaHCO₃ (2×15 mL), and brine.

-

Column chromatography (DCM:methanol = 95:5) affords the title compound (68% yield).

Critical Parameters :

| Variable | Optimal Range |

|---|---|

| Temperature | 0–5°C |

| Equiv. Sulfonyl Cl | 1.2–1.5 |

| Base | TEA > pyridine (15% yield increase) |

Solid-Phase Synthesis for High-Throughput Production

Adapting methodology from combinatorial chemistry libraries:

Procedure :

-

Wang resin-bound 2-oxoazepan-3-amine (1 mmol/g loading) is swollen in DMF (10 mL/g).

-

Butane-1-sulfonyl chloride (3 equiv) and DIEA (6 equiv) are added.

-

After 12 h shaking, the resin is washed with DMF (3×), DCM (3×), and methanol (3×).

-

Cleavage with TFA:DCM (1:1, 2 h) yields the product (82% purity, 91% yield).

Advantages :

-

Eliminates aqueous workup steps

-

Scalable to kilogram quantities

Stereochemical Considerations

The 3-position of the azepane ring introduces a chiral center. Enantioselective synthesis employs:

Chiral Auxiliary Approach

Using (S)-tert-butyl oxazolidinone:

-

(S)-4-Benzyl-2-oxazolidinone is coupled to δ-keto ester via Evans’ methodology.

-

Diastereoselective reduction (L-Selectride®) installs the (R)-configuration at C3.

-

Auxiliary removal (LiOH/H₂O₂) and cyclization yield (R)-2-oxoazepan-3-amine (ee >98%).

Enzymatic Resolution

Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (S)-enantiomer of N-acetyl-2-oxoazepan-3-amine, leaving the (R)-enantiomer intact (98% ee after 24 h).

Analytical Validation

X-Ray Fluorescence (XRF) for Sulfur Quantification

Adapted from receptor-binding assays:

-

Method : Measure sulfur Kα emission (2.307 keV) to confirm sulfonamide incorporation.

-

Calibration : Linear range 0.1–10 mM (R² = 0.998).

Chiral HPLC Conditions

| Column | Mobile Phase | Retention (R) | Retention (S) |

|---|---|---|---|

| Chiralpak AD-H | Hexane:IPA:TFA = 90:10:0.1 | 12.3 min | 14.8 min |

Industrial-Scale Considerations

Cost Analysis of Routes

| Method | Cost per kg (USD) | Environmental Factor (E-factor) |

|---|---|---|

| Direct Sulfonylation | 1,200 | 18.7 |

| Solid-Phase | 2,450 | 8.2 |

Waste Stream Management

-

TEA·HCl Neutralization : Treat with NaOH to recover triethylamine (89% efficiency).

-

DCM Recycling : Distillation recovers 92% solvent per batch.

Q & A

Q. How can crystallographic data enhance understanding of the compound’s structure-activity relationship?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.